![molecular formula C21H33N5O6 B14269238 1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- CAS No. 149440-35-7](/img/structure/B14269238.png)
1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- is a macrocyclic compound that has gained significant attention in various scientific fields due to its unique chemical properties. This compound is known for its ability to form stable complexes with metal ions, making it valuable in applications such as radiolabeling, magnetic resonance imaging (MRI), and therapeutic radiopharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- involves multiple stepsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. These methods may include the use of automated synthesis equipment and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine and acetic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for metal ions in various chemical reactions.
Biology: Employed in the radiolabeling of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in MRI contrast agents and therapeutic radiopharmaceuticals.
Industry: Applied in the development of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- involves its ability to form stable complexes with metal ions. This complexation is facilitated by the macrocyclic structure of the compound, which provides a favorable environment for metal ion binding. The molecular targets and pathways involved include the coordination of metal ions to the nitrogen and oxygen atoms within the macrocycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA)
- 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA)
Uniqueness
Compared to similar compounds, 1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- offers unique advantages in terms of its stability and versatility in forming complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring high stability and specificity .
Eigenschaften
CAS-Nummer |
149440-35-7 |
|---|---|
Molekularformel |
C21H33N5O6 |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
2-[4-[(4-aminophenyl)methyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C21H33N5O6/c22-18-3-1-17(2-4-18)13-23-5-7-24(14-19(27)28)9-11-26(16-21(31)32)12-10-25(8-6-23)15-20(29)30/h1-4H,5-16,22H2,(H,27,28)(H,29,30)(H,31,32) |
InChI-Schlüssel |
VAESHXCRBNADQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCN(CCN1CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


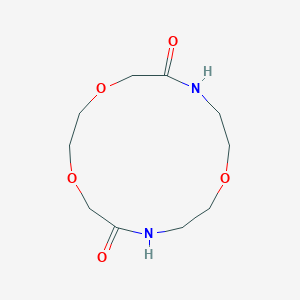
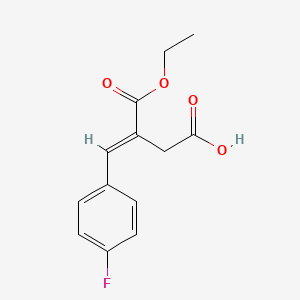
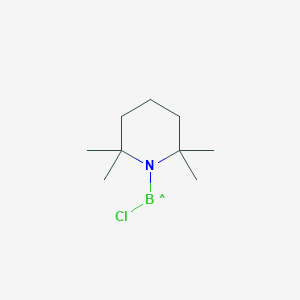
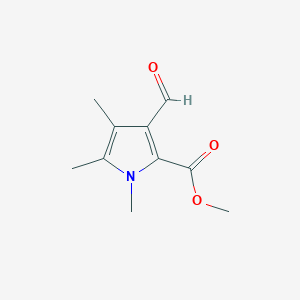
![1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione](/img/structure/B14269175.png)
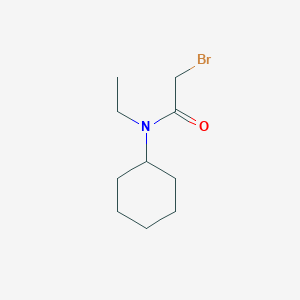
![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)
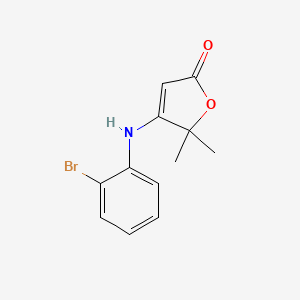
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol](/img/structure/B14269194.png)


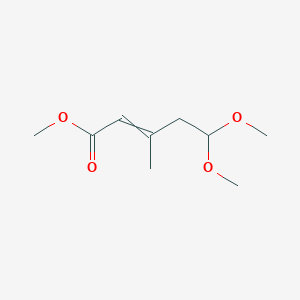
![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)

